molecular formula C12H12ClNO B1416504 2-Chloro-3-ethyl-6-methoxyquinoline CAS No. 1031928-07-0

2-Chloro-3-ethyl-6-methoxyquinoline

Cat. No. B1416504
M. Wt: 221.68 g/mol
InChI Key: JBRIMUKHSYAPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-ethyl-6-methoxyquinoline is a synthetic organic compound that belongs to the quinoline family1. It is also known as 6-Methoxy-2-chloro-3-ethylquinoline, and its chemical formula is C12H12ClNO1. This compound has been studied extensively due to its diverse biological and pharmacological activities1.



Synthesis Analysis

The synthesis of 2-Chloro-3-ethyl-6-methoxyquinoline has been mentioned in the literature1. However, the specific synthesis process for this compound is not readily available from the search results.



Molecular Structure Analysis

The molecular structure of 2-Chloro-3-ethyl-6-methoxyquinoline is not explicitly mentioned in the search results. However, it is known that the compound belongs to the quinoline family, which typically consists of a benzene ring fused with a pyridine ring1.



Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-3-ethyl-6-methoxyquinoline are not explicitly mentioned in the search results. However, quinoline and its derivatives have been reported to undergo a wide range of reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-ethyl-6-methoxyquinoline are not explicitly mentioned in the search results. However, it is known that the molecular formula of the compound is C12H12ClNO1.


Scientific Research Applications

Chemosensing for Cadmium

  • Application : The use of quinoline derivatives in chemosensing, specifically for detecting cadmium ions in various environments.
  • Insight : A study by Prodi et al. (2001) found that 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 selectively responds to cadmium ions, indicating potential applications in monitoring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).

Synthesis of Quinoline Derivatives

  • Application : Synthesis of various quinoline compounds for potential use in various fields including pharmaceuticals and materials science.
  • Insight : Jiang Jia-mei (2010) synthesized 4-Chloro-8-methoxyquinoline, a compound related to 2-Chloro-3-ethyl-6-methoxyquinoline, highlighting the synthetic pathways and potential for creating related compounds (Jiang Jia-mei, 2010).

Antimicrobial and Radical-Scavenging Activity

  • Application : Investigation of quinoline derivatives for antimicrobial and radical-scavenging activities.
  • Insight : A study by Tabassum et al. (2014) synthesized novel 2-chloroquinolin-3-yl ester derivatives and evaluated them for antimicrobial activities and ABTS radical-scavenging activity, demonstrating the potential of quinoline derivatives in pharmaceutical applications (Tabassum et al., 2014).

Fluorescence Properties

  • Application : Studying the fluorescence properties of quinoline derivatives for applications in sensing technologies.
  • Insight : The work by Crépin Enoua et al. (2009) on cyano functionalized 6-methoxyquinolin-2-ones, which are related to 2-Chloro-3-ethyl-6-methoxyquinoline, showed promising results in terms of fluorescence, indicating potential applications in luminescence-based technologies (Crépin Enoua et al., 2009).

Safety And Hazards

The safety and hazards associated with 2-Chloro-3-ethyl-6-methoxyquinoline are not explicitly mentioned in the search results.


Future Directions

The future directions for the study and application of 2-Chloro-3-ethyl-6-methoxyquinoline are not explicitly mentioned in the search results.


Relevant Papers
The search results did not provide specific papers related to 2-Chloro-3-ethyl-6-methoxyquinoline. However, there are papers discussing the chemistry of quinoline and its derivatives2.


properties

IUPAC Name

2-chloro-3-ethyl-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-3-8-6-9-7-10(15-2)4-5-11(9)14-12(8)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRIMUKHSYAPMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653613
Record name 2-Chloro-3-ethyl-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-ethyl-6-methoxyquinoline

CAS RN

1031928-07-0
Record name 2-Chloro-3-ethyl-6-methoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1031928-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-ethyl-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-ethyl-6-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-ethyl-6-methoxyquinoline
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-ethyl-6-methoxyquinoline
Reactant of Route 4
2-Chloro-3-ethyl-6-methoxyquinoline
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-ethyl-6-methoxyquinoline
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-ethyl-6-methoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.